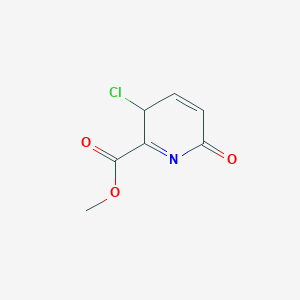
methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate is a heterocyclic compound with significant importance in organic chemistry It features a pyridine ring substituted with a chlorine atom, a keto group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate typically involves the chlorination of 6-oxo-3H-pyridine-2-carboxylic acid followed by esterification. The chlorination can be achieved using thionyl chloride or phosphorus oxychloride under reflux conditions. The resulting 3-chloro-6-oxo-3H-pyridine-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Methyl 3-chloro-6-hydroxy-3H-pyridine-2-carboxylate.
Oxidation: Oxidized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-hydroxy-6-oxo-3H-pyridine-2-carboxylate
- Methyl 3-bromo-6-oxo-3H-pyridine-2-carboxylate
- Methyl 3-iodo-6-oxo-3H-pyridine-2-carboxylate
Comparison: Methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balance of reactivity and stability. The hydroxy analog, on the other hand, exhibits different chemical behavior due to the presence of a hydroxyl group instead of a halogen .
Eigenschaften
Molekularformel |
C7H6ClNO3 |
|---|---|
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
methyl 3-chloro-6-oxo-3H-pyridine-2-carboxylate |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(11)6-4(8)2-3-5(10)9-6/h2-4H,1H3 |
InChI-Schlüssel |
JCUOYQGTWOEAHS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=O)C=CC1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















